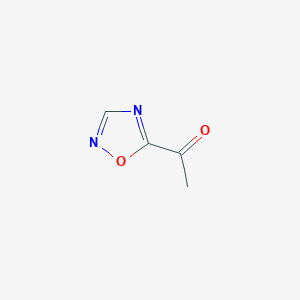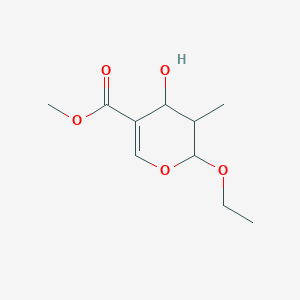
5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride, also known as 5-CMF-Cl, is an organochlorine compound used in scientific research. It is an important reagent in organic synthesis, and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. 5-CMF-Cl has a wide range of applications in the laboratory, and is used in a variety of experiments, including those involving the study of biochemical and physiological effects.
Applications De Recherche Scientifique
1. Polymorphism Studies
Research on compounds related to 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride has contributed to the understanding of polymorphism in biologically active compounds. For instance, the study of polymorphs of dihydropyrimidinium hydrochloride derivatives, which include similar chlorophenyl components, has provided insights into crystal packing energetics using methods like X-ray crystallography and computational approaches (Panini et al., 2014).
2. Synthesis of Bioactive Compounds
Another area of application is in the synthesis of bioactive compounds. For instance, the creation of pyrethroids containing a phosphonyl moiety, using intermediates with similar chlorophenyl structures, has shown considerable acaricidal activities. These findings are significant in the development of new insecticidal compounds (Lu Sheng, 2004).
3. Crystal and Molecular Structure Analysis
Research into the crystal and molecular structure of similar compounds has been conducted to better understand their properties. This includes the study of 5-(4-chlorophenyl)-4-methoxycarbonyl-2,3-dioxo-2,3-dihydrofuran and similar molecules. These studies often involve the reaction of dicarbonyl compounds with oxalyl halides, highlighting the versatile synthesis of these compounds (Saalfrank et al., 1991).
4. Atmospheric Degradation Studies
Studies on the atmospheric degradation of alkylfurans with chlorine atoms, such as the 2-methylfuran and 2,5-dimethylfuran, have been conducted. This research helps in understanding the atmospheric chemistry of these compounds, which can be crucial for environmental monitoring and pollution control strategies (Villanueva et al., 2009).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPNWVXORPKKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384012 |
Source


|
| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175276-63-8 |
Source


|
| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B61165.png)



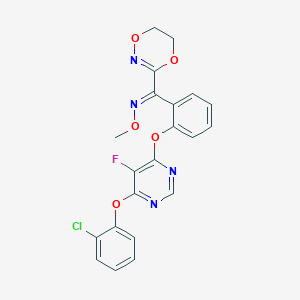
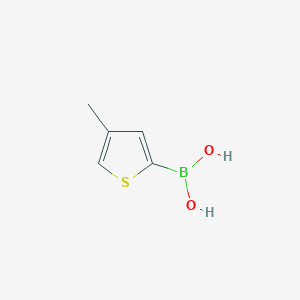
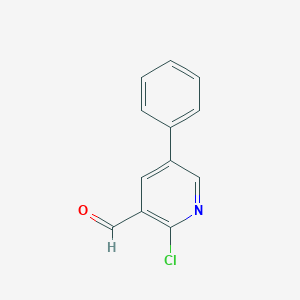

![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)


